N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]-2-phenoxyacetamide
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Overview
Description
N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]-2-phenoxyacetamide is a complex organic compound that features a naphthalene ring, a phenyl group, and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]-2-phenoxyacetamide typically involves multi-component reactions. One common method is the condensation reaction of β-naphthol, aromatic aldehydes, and amides in the presence of a catalyst. For instance, ammonium acetate can be used as a catalyst in ethanol under reflux conditions . This method is advantageous due to its simplicity, high yield, and the use of readily available reagents.
Industrial Production Methods: Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Catalysts such as acidic ionic liquids or solid-supported catalysts can be employed to facilitate the reaction and improve yield .
Chemical Reactions Analysis
Types of Reactions: N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Electrophilic aromatic substitution can occur on the phenyl or naphthalene rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]-2-phenoxyacetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
- N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]-benzamide
- N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]-pyrrolidin-2-one
Comparison: N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]-2-phenoxyacetamide is unique due to the presence of the phenoxyacetamide moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced bioactivity or stability, making it a valuable compound for further research and development .
Properties
IUPAC Name |
N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO3/c27-22-16-15-18-9-7-8-14-21(18)24(22)25(19-10-3-1-4-11-19)26-23(28)17-29-20-12-5-2-6-13-20/h1-16,25,27H,17H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYRYLJIIOSAOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C=CC3=CC=CC=C32)O)NC(=O)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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